molecular formula C9H15N5O3 B11568973 4-amino-N-{2-[(2-methylpropanoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

4-amino-N-{2-[(2-methylpropanoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11568973
M. Wt: 241.25 g/mol
InChI Key: METHVWGLCNGASH-UHFFFAOYSA-N
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Description

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-2-METHYLPROPANAMIDE is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-2-METHYLPROPANAMIDE typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-2-METHYLPROPANAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, nitric acid, sodium borohydride, and alkyl halides. The reactions are typically carried out under controlled conditions, such as low temperatures for oxidation and reduction reactions, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted oxadiazoles. These products can be further modified to obtain compounds with desired properties for specific applications .

Scientific Research Applications

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-2-METHYLPROPANAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-2-METHYLPROPANAMIDE include:

Uniqueness

What sets N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-2-METHYLPROPANAMIDE apart from these similar compounds is its specific structure, which allows for unique interactions with molecular targets and distinct chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H15N5O3

Molecular Weight

241.25 g/mol

IUPAC Name

4-amino-N-[2-(2-methylpropanoylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C9H15N5O3/c1-5(2)8(15)11-3-4-12-9(16)6-7(10)14-17-13-6/h5H,3-4H2,1-2H3,(H2,10,14)(H,11,15)(H,12,16)

InChI Key

METHVWGLCNGASH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCNC(=O)C1=NON=C1N

Origin of Product

United States

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